[(3R)-1-methanesulfonylpyrrolidin-3-yl]methanamine
Description
[(3R)-1-Methanesulfonylpyrrolidin-3-yl]methanamine is a chiral pyrrolidine derivative featuring a methanesulfonyl group at the 1-position and a primary amine at the 3-position of the pyrrolidine ring. Its molecular formula is C₇H₁₆N₂O₂S (calculated molecular weight: 192.28 g/mol).
Properties
Molecular Formula |
C6H14N2O2S |
|---|---|
Molecular Weight |
178.26 g/mol |
IUPAC Name |
[(3R)-1-methylsulfonylpyrrolidin-3-yl]methanamine |
InChI |
InChI=1S/C6H14N2O2S/c1-11(9,10)8-3-2-6(4-7)5-8/h6H,2-5,7H2,1H3/t6-/m1/s1 |
InChI Key |
LQERHHJDFKVWEH-ZCFIWIBFSA-N |
Isomeric SMILES |
CS(=O)(=O)N1CC[C@@H](C1)CN |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R)-1-methanesulfonylpyrrolidin-3-yl]methanamine typically involves the reaction of pyrrolidine derivatives with methanesulfonyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the pyrrolidine ring attacks the sulfonyl chloride, resulting in the formation of the methanesulfonyl group attached to the pyrrolidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
[(3R)-1-methanesulfonylpyrrolidin-3-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol or other reduced forms.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions to substitute the methanesulfonyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced forms.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
[(3R)-1-methanesulfonylpyrrolidin-3-yl]methanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(3R)-1-methanesulfonylpyrrolidin-3-yl]methanamine involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This can lead to the modification of these targets, potentially altering their function and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares [(3R)-1-methanesulfonylpyrrolidin-3-yl]methanamine with key analogs, focusing on structural features, synthetic pathways, physicochemical properties, and biological relevance.
Structural and Functional Group Comparisons
Key Observations :
- Sulfonyl Group Variations : The methanesulfonyl group in the target compound is less sterically hindered and more electron-deficient compared to the nitrobenzenesulfonyl group in , which may influence binding affinity in receptor interactions.
- Fluorination : Fluorinated analogs (e.g., ) often exhibit improved metabolic stability and bioavailability due to fluorine’s electronegativity and small atomic radius.
Biological Activity
The compound [(3R)-1-methanesulfonylpyrrolidin-3-yl]methanamine, also known as (1-methanesulfonylpyrrolidin-3-yl)methanamine hydrochloride, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- SMILES : CS(=O)(=O)N1CCC(C1)CN
- InChIKey : LQERHHJDFKVWEH-UHFFFAOYSA-N
Biological Activity Overview
This compound has been investigated for various biological activities, primarily focusing on its role as an inhibitor of specific enzymes and receptors. Its structural features contribute to its inhibitory effects on biological pathways related to cancer and other diseases.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in immune regulation and tumor progression. IDO1 plays a crucial role in the kynurenine pathway, affecting tryptophan metabolism and immune responses.
Table 1: Inhibitory Activity of this compound
| Compound | IC (µM) | Target Enzyme |
|---|---|---|
| This compound | 35 | IDO1 |
| Other IDO1 inhibitors | Varies | IDO1 |
The compound's mechanism of action involves binding to the active site of IDO1, thereby inhibiting its enzymatic activity. This inhibition can lead to altered tryptophan metabolism, which is crucial in modulating immune responses.
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Cancer Immunotherapy : In a preclinical model, administration of this compound resulted in reduced tumor growth and enhanced immune response against cancer cells due to decreased kynurenine production.
- Respiratory Syncytial Virus (RSV) : The compound has shown promise in antiviral activity against RSV, demonstrating improved plasma concentration profiles compared to other compounds with similar structures .
Safety and Toxicity
While the biological activities are promising, safety profiles must be evaluated. Current literature lacks comprehensive toxicity data for this compound; however, related compounds suggest a need for thorough pharmacokinetic studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
